(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one
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Overview
Description
This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, possibly including spectroscopic data (NMR, IR, MS) or crystallographic data if available.Chemical Reactions Analysis
This would involve a review of the chemical reactions that the compound undergoes, including the conditions required and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Molecular Synthesis and Biological Activities
(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one has been utilized in the synthesis of various carbocyclic nucleosides with potential biological activities. The compound has been specifically used in the creation of new cyclopentane nucleoside analogues (Agrofoglio et al., 1994).
Chemical Reactivity and Transformations
This compound is recognized for its wide-ranging chemical reactivity, making it a valuable molecular scaffold in synthetic chemistry. Researchers have exploited its reactivity to prepare diverse chemical transformations and multistep syntheses of complex target molecules (Roche & Aitken, 2010).
Applications in Kraft Pulping
In the context of kraft pulping of pine wood, derivatives of this compound, specifically 2-hydroxy-2-cyclopenten-1-one, have been identified. These derivatives form from polysaccharides during the pulping process and have been studied for their chemical properties and formation mechanisms (Niemelä, 1988).
Stereoinduction in Synthesis
The compound has been instrumental in stereoinductive synthesis, particularly in creating enantiopure 4-alkyl-5-(1'-hydroxyalkyl) substituted 2-cyclopentenones. Its derivatives have been applied in synthesizing natural products and biologically active molecules with high stereocontrol (Arisetti & Reiser, 2015).
Crystal Structure Analysis
Research has also been conducted to understand the crystal structure of cyclopentenone derivatives, including 4-hydroxy-3,4-bis(4-methoxyphenyl)-5,5-dimethyl-2-cyclopenten-1-one. This involves studying the intermolecular interactions and stability of crystal lattices formed by these compounds (Marjani et al., 2009).
Enantioselective Synthesis
Research on enantioselective synthesis using variants of this compound has been reported. For example, the preparation of (4R)-(+)-tert-butyldimethylsiloxy-2-cyclopenten-1-one and its derivatives highlights the importance of this compound in enantioselective chemical reactions (Paquette et al., 2003).
Tautomerism and Molecular Spectra
Studies have been conducted on the tautomerism and molecular spectra of 2-hydroxy-3-methyl-2-cyclopenten-1-one, a compound closely related to (S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one. This research helps in understanding the molecular structure and chemical behavior of such ligands (Zborowski et al., 2012).
Fragrance Ingredient Analysis
The compound has also been evaluated in the context of its use as a fragrance ingredient. Detailed toxicological and dermatological reviews have been conducted to understand its safety and application in fragrances (Scognamiglio et al., 2012).
Safety And Hazards
This would involve a review of the compound’s safety data, including any known hazards associated with its use or disposal.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.
Please note that this is a general guide and the specific details would depend on the available information for the specific compound. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
(4S)-4-hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-3-4-1-5(8)2-6(4)9/h1,5,7-8H,2-3H2/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXYYSFDXQHLOD-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=C(C1=O)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C(C1=O)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one |
Citations
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